molecular formula C22H28ClNO2 B13761164 diethyl-[2-(9-ethylfluorene-9-carbonyl)oxyethyl]azanium;chloride CAS No. 25389-42-8

diethyl-[2-(9-ethylfluorene-9-carbonyl)oxyethyl]azanium;chloride

Cat. No.: B13761164
CAS No.: 25389-42-8
M. Wt: 373.9 g/mol
InChI Key: BDZXRUXEZAOBSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Diethyl-[2-(9-ethylfluorene-9-carbonyl)oxyethyl]azanium chloride is a quaternary ammonium salt characterized by a fluorene-based ester moiety. The structure comprises a diethylammonium group linked via an ethyloxy chain to a 9-ethylfluorene-9-carbonyl group, with a chloride counterion.

Properties

CAS No.

25389-42-8

Molecular Formula

C22H28ClNO2

Molecular Weight

373.9 g/mol

IUPAC Name

diethyl-[2-(9-ethylfluorene-9-carbonyl)oxyethyl]azanium;chloride

InChI

InChI=1S/C22H27NO2.ClH/c1-4-22(21(24)25-16-15-23(5-2)6-3)19-13-9-7-11-17(19)18-12-8-10-14-20(18)22;/h7-14H,4-6,15-16H2,1-3H3;1H

InChI Key

BDZXRUXEZAOBSG-UHFFFAOYSA-N

Canonical SMILES

CCC1(C2=CC=CC=C2C3=CC=CC=C31)C(=O)OCC[NH+](CC)CC.[Cl-]

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a broader class of quaternary ammonium salts with aromatic or polycyclic substituents. Below is a comparative analysis with key analogs:

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight Key Functional Groups Notable Properties/Applications References
Diethyl-[2-(9H-fluoren-9-ylcarbonylamino)ethyl]azanium chloride C₂₀H₂₅ClN₂O 368.88 g/mol Amide linkage, fluorene core Potential as a fluorescent probe
Diethyl-[2-(2-hydroxy-2,3-diphenylpropanoyl)oxyethyl]azanium chloride C₂₄H₃₀ClNO₃ 416.0 g/mol Ester linkage, diphenylpropanoyl group Anticholinergic agent (structural analog)
Diethyl-[2-(3-phenylpropoxycarbonylamino)ethyl]azanium chloride C₁₈H₂₉ClN₂O₂ 356.9 g/mol Carbamate linkage, phenylpropyl group Intermediate in drug synthesis
Benzethonium chloride C₂₇H₄₂ClNO₂ 448.1 g/mol Benzyl ether, long ethoxy chain Antimicrobial, surfactant

Structural Variations and Implications

Fluorene vs. In contrast, benzethonium chloride’s benzyl-ethoxy chain offers flexibility and hydrophobicity, favoring micelle formation .

Ester vs. Carbamate Linkages: Esters (e.g., diphenylpropanoyl derivative) are more hydrolytically labile than carbamates (e.g., 3-phenylpropoxycarbonylamino analog), affecting stability under physiological conditions .

Quaternary Ammonium Group: All compounds share the diethylazanium group, which enhances water solubility. Substituent bulkiness (e.g., fluorene vs. diphenylpropanoyl) modulates lipophilicity and membrane permeability .

Physicochemical Properties

  • Solubility : The fluorene-based compound’s solubility in organic solvents (e.g., DCM, THF) likely exceeds that of purely aliphatic analogs due to aromatic interactions.
  • Crystallography: Related azanium chlorides (e.g., C₂₄H₃₅N₂O₅⁺·Cl⁻·2H₂O) crystallize in monoclinic systems (space group P21/c), suggesting similar packing motifs for the target compound .

Biological Activity

Diethyl-[2-(9-ethylfluorene-9-carbonyl)oxyethyl]azanium;chloride is a compound that has garnered attention due to its unique structural properties and potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a fluorene moiety, which is known for its photophysical properties. The compound's structure can be represented as follows:

C20H26ClNO2\text{C}_{20}\text{H}_{26}\text{Cl}\text{N}\text{O}_2

This structure suggests potential interactions with biological molecules, particularly through mechanisms involving electrostatic interactions and π-π stacking due to the aromatic fluorene component.

The biological activity of this compound can be attributed to several mechanisms:

  • Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties against various bacterial strains. The mechanism may involve disruption of bacterial cell membranes or interference with metabolic pathways.
  • Cytotoxic Effects : In vitro studies indicate that this compound can induce cytotoxic effects in cancer cell lines. The cytotoxicity appears to be dose-dependent, with higher concentrations leading to increased cell death.
  • Modulation of Cellular Signaling : There is evidence that this compound may affect cellular signaling pathways, potentially influencing apoptosis and cell proliferation.

Case Studies

  • Antibacterial Activity : A study conducted by Wołodko et al. (2020) evaluated the antibacterial effects of various compounds including this compound against Gram-positive and Gram-negative bacteria. The results indicated significant inhibition of bacterial growth at specific concentrations, suggesting its potential as an antimicrobial agent .
  • Cytotoxicity in Cancer Cells : Research published in bioRxiv demonstrated that this compound exhibited selective cytotoxicity towards human cancer cell lines, particularly in hepatocellular carcinoma models. The study utilized MTT assays to quantify cell viability post-treatment, revealing a marked reduction in viable cells at concentrations above 10 µM .
  • Cell Signaling Modulation : Another investigation focused on the compound's impact on apoptotic pathways in T-cells. The findings suggested that treatment with this compound led to increased expression of pro-apoptotic markers, indicating its potential role in modulating immune responses .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialInhibition of bacterial growthWołodko et al., 2020
CytotoxicityReduction in cancer cell viabilityBioRxiv Study
Apoptosis ModulationIncreased pro-apoptotic marker expressionBioRxiv Study

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.